![molecular formula C11H15NO B185076 N-(2,3-dimethylphenyl)propanamide CAS No. 50824-86-7](/img/structure/B185076.png)
N-(2,3-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Overview
- Starting Materials : 2,3-dimethylphenyl amine, propanoyl chloride.
- Reaction Conditions : Typically performed under controlled temperatures with appropriate solvents.
- Yield : Generally high, often exceeding 70%.
Biological Applications
N-(2,3-dimethylphenyl)propanamide has been primarily studied for its anticancer properties . It is part of a broader class of propanamide derivatives that have shown significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of propanamide derivatives. For instance:
- A study synthesized various N-substituted propanamides and evaluated their anticancer activities using the MTT assay. Results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer effects when compared to standard chemotherapeutic agents like doxorubicin .
- The compound's mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell proliferation and survival.
Case Studies and Research Findings
- Synthesis and Evaluation of Anticancer Agents :
- Mechanistic Studies :
Properties
CAS No. |
50824-86-7 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
YBGUAZYPHZLGJX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Key on ui other cas no. |
50824-86-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.